Adenosylcob(III)yrinic acid a,c-diamide

CAS No.:

Cat. No.: VC1934331

Molecular Formula: C55H73CoN11O15+

Molecular Weight: 1187.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C55H73CoN11O15+ |

|---|---|

| Molecular Weight | 1187.2 g/mol |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+) |

| Standard InChI | InChI=1S/C45H62N6O12.C10H12N5O3.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;4-,6-,7-,10-;/m11./s1 |

| Standard InChI Key | OQTDHDDYVKUSEW-NQYRMHKHSA-M |

| Isomeric SMILES | C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[CH2-][C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

| Canonical SMILES | CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

Introduction

Chemical Identity and Basic Properties

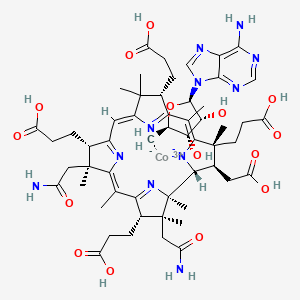

Adenosylcob(III)yrinic acid a,c-diamide is a cobalt corrinoid molecule that consists of cob(III)yrinic acid a,c-diamide with a 5'-adenosyl group attached to the central cobalt atom. The compound serves as a crucial intermediate in the cobalamin biosynthetic pathway . It functions as a mouse metabolite and is found in or produced by various organisms, including Escherichia coli strain K12, MG1655 .

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of adenosylcob(III)yrinic acid a,c-diamide:

| Property | Value |

|---|---|

| Molecular Formula | C55H73CoN11O15 |

| Molecular Weight | 1187.2 g/mol |

| Exact Mass | 1186.4620 |

| Physical State | Solid |

| Acid-Base Properties | Conjugate acid of adenosylcob(III)yrinate a,c-diamide(4-) |

| Creation Date (PubChem) | 2008-01-31 |

| Modification Date (PubChem) | 2025-04-05 |

Synonyms and Identifiers

This compound is known by several names and identifiers across various biochemical databases:

| Database | Identifier | Synonyms |

|---|---|---|

| PubChem | CID 23657835 | Adenosylcob(III)yrinic acid a,c-diamide |

| ChEBI | CHEBI:2482 | Adenosyl cobyrinate diamide, Adenosyl cobyrinate a,c diamide |

| KEGG | C06506 | Adenosylcobyrinic acid a,c-diamide |

| HMDB | HMDB0001083 | Adenosyl cobyrinic acid a,c diamide |

| MetaCyc | CPD-690 | Adenosyl-cob(III)yrinate a,c-diamide |

Structural Characteristics

Adenosylcob(III)yrinic acid a,c-diamide features a complex corrin ring structure with a central cobalt atom in the +3 oxidation state. The compound has a 5'-deoxyadenosine moiety attached to the cobalt atom as the upper axial ligand . The corrin ring system contains eight methyl groups, two acetamide side chains (at positions a and c), and five carboxylic acid groups .

Component Structure

The molecule can be understood as consisting of two main components:

-

Cob(III)yrinic acid a,c-diamide - the corrin ring structure with the central cobalt ion

-

5'-Deoxyadenosine (CID 439182) - attached to the central cobalt atom

This structural arrangement gives the molecule its distinctive biochemical properties and reactivity in enzymatic reactions involved in vitamin B12 biosynthesis.

Biosynthesis and Metabolic Pathway

Adenosylcob(III)yrinic acid a,c-diamide is an important intermediate in the biosynthesis of cobalamin (vitamin B12). Its biosynthesis represents one of the most complex metabolic pathways in nature, requiring approximately 30 different enzymes .

Biosynthetic Routes

Two distinct yet similar routes exist for the biosynthesis of this compound:

-

Oxygen-dependent (aerobic) pathway

-

Oxygen-independent (anaerobic) pathway

These pathways diverge at precorrin-2 and merge again at adenosylcobyrate. The major differences between these routes include the timing of cobalt insertion, oxygen requirements, and the nature of the extruded carbon fragment lost during ring construction .

Enzymatic Conversions

The formation of adenosylcob(III)yrinic acid a,c-diamide involves several key enzymatic steps:

| Enzyme | Reaction | Cofactors |

|---|---|---|

| Cobyrinic acid a,c-diamide synthase | Cobyrinic acid → Cobyrinic acid c-monoamide → Cobyrinic acid a,c-diamide | ATP, Mg²⁺ |

| Cob(I)yrinic acid a,c-diamide adenosyltransferase (MMAB) | ATP + Cob(I)yrinate a,c diamide → Triphosphate + Adenosylcob(III)yrinic acid a,c-diamide | ATP |

The research by Debussche et al. (1990) demonstrated that the amidation process follows a specific sequence where the first amino group is introduced at position c only, and then the c-monoamide is further amidated at position a .

Enzymatic Reactions and Biochemical Pathways

Key Enzymatic Transformations

Adenosylcob(III)yrinic acid a,c-diamide participates in several enzymatic reactions that are critical to cobalamin biosynthesis:

-

It is formed from Cob(I)yrinate a,c diamide in a reaction catalyzed by Cob(I)yrinic acid a,c-diamide adenosyltransferase (MMAB, Uniprot ID: Q96EY8) .

-

It serves as a substrate in the cobalamin biosynthetic pathway (KEGG pathway: map00860 - Porphyrin metabolism) .

-

It is part of the module M00122 (Cobalamin biosynthesis, cobyrinate a,c-diamide => cobalamin) .

Research Findings and Experimental Studies

Purification and Characterization Studies

Significant research has been conducted on the enzymes that process adenosylcob(III)yrinic acid a,c-diamide. Debussche et al. (1990) purified cobyrinic acid a,c-diamide synthase 155-fold to homogeneity from extracts of a recombinant strain of Pseudomonas denitrificans . Their findings established that:

-

The enzyme is ATP-dependent and requires Mg²⁺ ions

-

It exhibits a broad maximum activity around pH 7.3 (6.8 to 8.0)

-

When (aq)₂cobyrinic acid was used as the substrate, the a,c-diamide derivative was the main product formed during incubation

Biological Significance and Distribution

Organismal Distribution

The compound and its related enzymatic machinery show interesting distribution patterns across the tree of life:

| Organism Type | Presence/Utilization |

|---|---|

| Prokaryotes | Present and utilized |

| Animals (including humans) | Present and utilized |

| Protists | Present and utilized |

| Plants | Generally not utilized |

| Fungi | Generally not utilized |

Role in Vitamin B12 Metabolism

As an intermediate in cobalamin biosynthesis, adenosylcob(III)yrinic acid a,c-diamide plays a crucial role in the production of vitamin B12, which is essential for:

-

DNA synthesis and regulation

-

Fatty acid synthesis and energy production

-

Methyl group transfer reactions

-

Proper neurological function

-

Red blood cell formation

Recent research has utilized fluorescent corrinoid analogues to follow the journey of cobalamin in different organisms and systems, providing insights into vitamin B12 metabolism and cellular localization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume